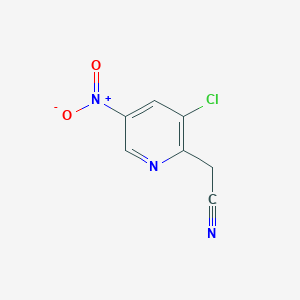![molecular formula C11H8N2S B12964860 3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
3H-Naphtho[1,2-d]imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphtho[1,2-d]imidazole-2-thiol is a heterocyclic compound that belongs to the class of naphthoimidazoles. These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring. The presence of a thiol group at the 2-position of the imidazole ring adds unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[1,2-d]imidazole-2-thiol typically involves the cyclization of naphthalene-1,2-diamine with a suitable thiocarbonyl compound. One common method is the reaction of naphthalene-1,2-diamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate then undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3H-Naphtho[1,2-d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, aryl halides, and halogenating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated, arylated, or halogenated naphthoimidazole derivatives.
Aplicaciones Científicas De Investigación
3H-Naphtho[1,2-d]imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and fluorescent probes for imaging applications.
Mecanismo De Acción
The mechanism of action of 3H-Naphtho[1,2-d]imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, modulating their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aryl-3H-naphtho[1,2-d]imidazoles: These compounds have similar structural features but differ in the substitution pattern on the imidazole ring.
1H-Naphtho[2,1-d]imidazole-2-thiol: Another isomeric form with the thiol group at a different position.
Benzimidazole derivatives: Compounds with a benzimidazole core structure, exhibiting similar biological activities.
Uniqueness
3H-Naphtho[1,2-d]imidazole-2-thiol is unique due to the presence of both a naphthalene ring and an imidazole ring fused together, along with a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H8N2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
1,3-dihydrobenzo[e]benzimidazole-2-thione |
InChI |
InChI=1S/C11H8N2S/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)13-11/h1-6H,(H2,12,13,14) |
Clave InChI |
BXYPGICASMVMLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)

![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)




![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)




